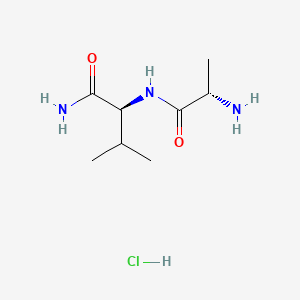

H-Ala-Val-NH2 HCl

Description

H-Ala-Val-NH₂ HCl is a dipeptide amide hydrochloride salt composed of alanine (Ala) and valine (Val) residues linked via a peptide bond, with an amide group at the C-terminus and a hydrochloride counterion. This compound is primarily utilized in peptide synthesis as a building block for constructing larger polypeptides or studying biochemical interactions.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-4(2)6(7(10)12)11-8(13)5(3)9;/h4-6H,9H2,1-3H3,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCCEZZYIMGRI-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Val-NH2 HCl typically involves the coupling of L-alanine and L-valine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-alanine) to a solid resin. The subsequent amino acid (L-valine) is then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of H-Ala-Val-NH2 HCl may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-Val-NH2 HCl can undergo various chemical reactions, including:

Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.

Reduction: The peptide can be reduced to form amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted peptide derivatives.

Applications De Recherche Scientifique

H-Ala-Val-NH2 HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of H-Ala-Val-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor activation studies.

Comparaison Avec Des Composés Similaires

Research Findings and Challenges

- Synthetic Efficiency : Dipeptide amides like H-Ala-Val-NH₂ HCl may exhibit lower coupling efficiency in SPPS compared to single residues due to steric hindrance, as observed in bulkier analogs like H-ALA-PHE-NH₂·HCl .

- Degradation Pathways : Compounds with tertiary amides (e.g., H-Sar-NH₂·HCl) show altered reactivity in acidic conditions compared to primary/secondary amides . H-Ala-Val-NH₂ HCl’s stability under such conditions remains to be empirically verified.

Activité Biologique

H-Ala-Val-NH2 HCl, also known as N-(L-alanyl)-L-valinamide hydrochloride, is a dipeptide consisting of the amino acids alanine and valine. This compound is notable for its stability and solubility in aqueous solutions, which facilitates its use in various biochemical and pharmaceutical applications. Understanding the biological activity of H-Ala-Val-NH2 HCl is crucial for its application in peptide synthesis, drug development, and research into protein interactions.

H-Ala-Val-NH2 HCl can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. The synthesis typically involves coupling L-alanine with L-valine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The hydrochloride form enhances its solubility, making it suitable for biological assays.

The biological activity of H-Ala-Val-NH2 HCl primarily involves its interactions with enzymes and receptors. The peptide can bind to specific molecular targets through various interactions, including hydrogen bonding and hydrophobic effects. This binding can modulate the activity of enzymes or receptors, influencing metabolic pathways and biological responses .

Enzyme Interactions

H-Ala-Val-NH2 HCl acts as a substrate for several peptidases, which are enzymes that hydrolyze peptide bonds. This property makes it useful in studying enzyme kinetics and mechanisms . In particular, the compound's structure allows it to be utilized in assays designed to evaluate the specificity and efficiency of peptidases.

Therapeutic Applications

Research has indicated potential therapeutic applications for H-Ala-Val-NH2 HCl in drug delivery systems and as a component in peptide-based drugs. Its ability to interact with biological targets suggests that it may play a role in modulating physiological processes or serving as a carrier for therapeutic agents .

Case Study 1: Peptide Synthesis Optimization

In a recent study focused on optimizing peptide synthesis, researchers utilized H-Ala-Val-NH2 HCl as a model compound to explore new coupling strategies that minimize epimerization during synthesis. The study demonstrated that using specific additives could significantly enhance yield while maintaining low levels of epimerization, showcasing the compound's utility in synthetic chemistry .

Case Study 2: Enzyme Kinetics

Another investigation examined the interaction of H-Ala-Val-NH2 HCl with specific peptidases to determine kinetic parameters such as and . The findings revealed that this dipeptide serves as an effective substrate, providing insights into enzyme specificity and efficiency .

Comparative Analysis

The biological activity of H-Ala-Val-NH2 HCl can be compared with other dipeptides like H-Ala-Ala-NH2 HCl and H-Val-Val-NH2 HCl.

| Compound | Composition | Key Properties | Biological Activity |

|---|---|---|---|

| H-Ala-Val-NH2 HCl | Alanine + Valine | Balanced hydrophobicity | Substrate for peptidases; potential drug delivery vehicle |

| H-Ala-Ala-NH2 HCl | Alanine + Alanine | Less hydrophobic | Limited enzyme interactions |

| H-Val-Val-NH2 HCl | Valine + Valine | More hydrophobic | Increased reactivity in hydrophobic environments |

This table illustrates how variations in amino acid composition affect the properties and biological activities of these dipeptides.

Q & A

Q. How should researchers document collaborative contributions in studies using H-Ala-Val-NH2 HCl?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.